molecular formula C20H17N3S B5702882 3-(methylthio)-5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole

3-(methylthio)-5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B5702882
M. Wt: 331.4 g/mol
InChI Key: ZTZVDPKQBJUNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylthio)-5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and material science. The compound has been found to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(methylthio)-5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting certain enzymes or proteins involved in cell proliferation, inflammation, and microbial growth. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In addition, the compound has been found to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, the compound has been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal agents. The compound has also been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(methylthio)-5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole in lab experiments is its potent biological activity. The compound has been found to possess a wide range of biological activities, making it a versatile tool for studying various biological processes. In addition, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to be toxic at high concentrations, and caution should be taken when handling and using the compound in experiments.

Future Directions

There are many future directions for the research and development of 3-(methylthio)-5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole. One area of research is the development of new anticancer agents based on the structure of the compound. Researchers could modify the structure of the compound to improve its potency and selectivity against cancer cells. Another area of research is the development of new antibiotics and antifungal agents based on the compound. Researchers could explore the potential of the compound as a lead compound for the development of new antibiotics and antifungal agents. Finally, researchers could investigate the potential of the compound as a tool for studying various biological processes, such as cell proliferation, inflammation, and microbial growth.

Synthesis Methods

The synthesis of 3-(methylthio)-5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods is the reaction of 1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazole with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield and purity. Other methods involve the use of different starting materials and reagents, but the general approach involves the formation of a triazole ring followed by the introduction of the methylthio and phenyl groups.

Scientific Research Applications

3-(methylthio)-5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields of science. In medicine, the compound has been found to possess potent anticancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer cells. The compound has also been shown to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. In addition, the compound has been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders such as arthritis and asthma.

properties

IUPAC Name

3-methylsulfanyl-5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-24-20-22-21-19(23(20)17-11-3-2-4-12-17)14-16-10-7-9-15-8-5-6-13-18(15)16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZVDPKQBJUNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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